3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-11-27-16-8-5-14(6-9-16)17-13-28-21(22-17)23-20(24)15-7-10-18(25-2)19(12-15)26-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBKDAUQIZLEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the benzamide or thiazole rings.
Scientific Research Applications
3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and thiazole-containing molecules. Examples include:
- 3,4-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 3,4-dimethoxy-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Uniqueness
What sets 3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various research applications.
Biological Activity
3,4-Dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. Its complex structure incorporates a benzamide core with methoxy and thiazole substituents, which are known to contribute to various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H22N2O4S
- Molecular Weight : 398.48 g/mol
This compound features a thiazole ring and a benzamide structure that are pivotal in its biological activity.
While specific mechanisms for this compound have not been fully elucidated, compounds containing thiazole rings often exhibit interactions with various biological targets. These may include:
- Enzyme Inhibition : The thiazole moiety may inhibit enzymes involved in disease processes.
- Receptor Modulation : The compound could interact with receptors that mediate cellular responses.
Biological Activities
Research suggests that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is associated with enhanced anticancer properties due to its ability to induce apoptosis in malignant cells.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The structural components may facilitate interactions with microbial targets.
- Antioxidant Activity : The compound's ability to scavenge free radicals and chelate metal ions suggests potential protective effects against oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Potential activity against bacterial strains | |
| Antioxidant | Scavenges free radicals |
Case Studies
- Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit significant cytotoxicity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, suggesting that this compound may share similar properties .
- Antibacterial Testing : Compounds structurally similar to this benzamide derivative have been tested against multidrug-resistant bacteria, showing promising results in inhibiting growth .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of thiazole and benzamide precursors. Key steps include:
- Coupling reactions : Suzuki-Miyaura cross-coupling to form the thiazole-aryl bond, using palladium catalysts and base-controlled conditions .
- Amide bond formation : Condensation of 3,4-dimethoxybenzoic acid derivatives with 4-(4-propoxyphenyl)-1,3-thiazol-2-amine, facilitated by coupling agents like EDC/HOBt .
- Optimization : Temperature (60–100°C), solvent polarity (DMF or THF), and pH (neutral to mildly acidic) are critical for yield and purity. Purification via column chromatography or recrystallization is standard .
Q. What spectroscopic and crystallographic methods are employed for structural characterization?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–8.1 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and intermolecular interactions. For example, bond angles in the thiazole ring (~120°) and dihedral angles between aromatic planes .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 453.15) .
Q. How is the purity and stability of the compound assessed under various storage conditions?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98%) and detect degradation products .
- Stability studies : Accelerated testing at 40°C/75% RH over 4 weeks monitors hydrolysis of the amide bond or oxidation of methoxy groups. Lyophilization or inert-atmosphere storage (N₂) enhances stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different studies?
- Methodological Answer :
- Comparative structure-activity relationship (SAR) analysis : Compare analogs (e.g., substituents on the phenyl or thiazole rings) to identify critical functional groups. For instance, replacing the propoxy group with methoxy reduces cytotoxicity .
- Assay standardization : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and protocols (e.g., MTT assay at 48-hour incubation) to minimize variability .
- Meta-analysis : Pool data from independent studies to identify trends. For example, conflicting IC₅₀ values (5–50 µM) may reflect differences in cell permeability or metabolic stability .
Q. What computational strategies are used to predict binding interactions, and how do they compare with experimental data?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets (e.g., EGFR kinase). Dock scores correlate with experimental IC₅₀ values when solvent effects and protein flexibility are modeled .
- QSAR modeling : 2D descriptors (e.g., logP, polar surface area) predict bioavailability. A QSAR model with R² = 0.85 for antimicrobial activity highlights the role of electron-withdrawing substituents .
- Validation : Overlay docking results with crystallographic data (e.g., PDB ID: 1M17) to verify hydrogen bonds with key residues (e.g., Lys721 in EGFR) .
Q. What in vitro and in vivo models are appropriate for evaluating anticancer efficacy, considering its mechanism?
- Methodological Answer :
- In vitro :
- Cell lines : MCF-7 (breast), A549 (lung), and HCT-116 (colon) for broad-spectrum screening. Dose-response curves (0.1–100 µM) assess potency .
- Mechanistic assays : Flow cytometry (apoptosis via Annexin V) and Western blotting (cleaved caspase-3) confirm programmed cell death .
- In vivo :
- Xenograft models : Nude mice implanted with MDA-MB-231 cells. Oral administration (10–50 mg/kg/day) evaluates tumor growth inhibition and toxicity (ALT/AST levels) .
- Pharmacokinetics : LC-MS/MS measures plasma half-life (e.g., t₁/₂ = 4.2 hours) and bioavailability (~35%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
